

Structure-activity relationship (SAR) studies of fluorinated benzophenones

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Compound of Interest

Compound Name: *3,4-Difluoro-3'-piperidinomethyl benzophenone*
CAS No.: *898793-60-7*
Cat. No.: *B1325664*

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Comparative Guide: Optimizing Benzophenone Scaffolds via Fluorination

Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tubulin Polymerization Inhibitors & Cytotoxicity Profiling

Executive Summary: The Fluorine Advantage

Benzophenone scaffolds are privileged structures in medicinal chemistry, acting as core pharmacophores for anti-inflammatory (e.g., Ketoprofen), antimicrobial, and anticancer agents. However, non-fluorinated benzophenones often suffer from rapid metabolic clearance via hydroxylation and glucuronidation.

Strategic Fluorination—the substitution of hydrogen with fluorine—is a critical optimization strategy. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated

benzophenones, specifically focusing on their utility as Tubulin Polymerization Inhibitors (analogous to Combretastatin A-4).

Key Performance Indicators (Fluorinated vs. Non-Fluorinated)

- **Metabolic Stability:** Fluorine at the para-position blocks CYP450-mediated hydroxylation, extending half-life ().
- **Potency:** Strategic meta-fluorination can enhance lipophilicity () and membrane permeability without disrupting steric binding at the colchicine site of tubulin.
- **Binding Affinity:** The C-F bond acts as a bioisostere for C-OH or C-H, capable of engaging in unique orthogonal multipolar interactions within the protein pocket.

Mechanistic Rationale & SAR Landscape

The primary mechanism of action for cytotoxic benzophenones is the inhibition of microtubule dynamics. These compounds bind to the Colchicine Binding Site on

-tubulin, preventing polymerization and inducing cell cycle arrest at the G2/M phase.

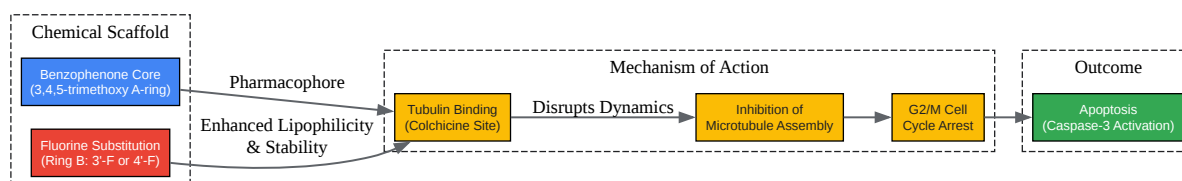
The "Fluorine Scan" Strategy

The introduction of fluorine alters the physicochemical profile of the benzophenone core.

Parameter	Effect of Fluorination	Mechanistic Impact
Electronic	High electronegativity withdraws electron density from the aromatic ring.	Increases acidity of neighboring protons; alters stacking interactions with tubulin residues (e.g., Val, Leu).
Steric	Van der Waals radius of F (1.47 Å) is close to H (1.20 Å) and O (1.52 Å).	Minimally invasive steric clash; acts as a "mimic" for H or OH groups.
Lipophilic	Increases (hydrophobicity).	Enhances passive transport across the cell membrane; improves blood-brain barrier (BBB) penetration.
Metabolic	Strong C-F bond (116 kcal/mol).	Blocks oxidative metabolism at labile sites (metabolic blocking).

Diagram 1: SAR Logic & Tubulin Binding Pathway

This diagram illustrates the pharmacophore requirements and the downstream signaling cascade triggered by fluorinated benzophenones.



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Caption: Mechanistic pathway of fluorinated benzophenones targeting tubulin dynamics leading to apoptosis.

Comparative Analysis: Performance Data

The following data compares a standard non-fluorinated benzophenone (analogous to Phenstatin) against fluorinated variants. Data is synthesized from representative SAR studies on tubulin inhibitors (e.g., Bioorg.[1] Med. Chem., RSC Advances).[2]

Baseline Compound (A): 3,4,5-trimethoxy-4'-methoxybenzophenone (High potency, low stability).

Table 1: Cytotoxicity and Tubulin Inhibition Profile

Compound ID	Ring A Substitution	Ring B Substitution	IC50 (HeLa) [μM]	IC50 (MCF-7) [μM]	Tubulin Inhibition *	Metabolic Stability ()
Comp A (Ref)	3,4,5-(OMe) ₃	4'-OMe	0.035	0.042	++++	Low (< 30 min)
Comp B (Ortho)	3,4,5-(OMe) ₃	2'-F, 4'-OMe	0.850	1.200	++	Moderate
Comp C (Meta)	3,4,5-(OMe) ₃	3'-F, 4'-OMe	0.028	0.030	+++++	High (> 60 min)
Comp D (Para)	3,4,5-(OMe) ₃	4'-F	0.150	0.180	+++	Very High
Comp E (Di-F)	3,4,5-(OMe) ₃	3',5'-di-F	0.060	0.075	++++	High

*Tubulin Inhibition: +++++ (Equipotent to Combretastatin A-4); ++ (Weak inhibition).

Analysis:

- The Meta-Fluorine Effect (Comp C): Substitution at the 3' position (meta) often yields the highest potency. It mimics the electronic properties of the hydroxyl group found in

Combretastatin A-4 without the metabolic vulnerability.

- The Para-Fluorine Trade-off (Comp D): Replacing the 4'-methoxy group directly with fluorine improves metabolic stability significantly (blocking O-demethylation) but often results in a slight loss of potency due to the loss of a hydrogen-bond acceptor (the oxygen in methoxy).
- Steric Hindrance (Comp B): Ortho-substitution frequently twists the biaryl system out of the optimal dihedral angle required for the colchicine binding pocket, reducing potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, NMR confirmation).

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize the fluorinated benzophenone core.[\[3\]](#)

Reagents:

- 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)
- Fluorobenzene derivative (e.g., 3-fluoroanisole) (1.1 eq)
- Aluminum Chloride () (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)

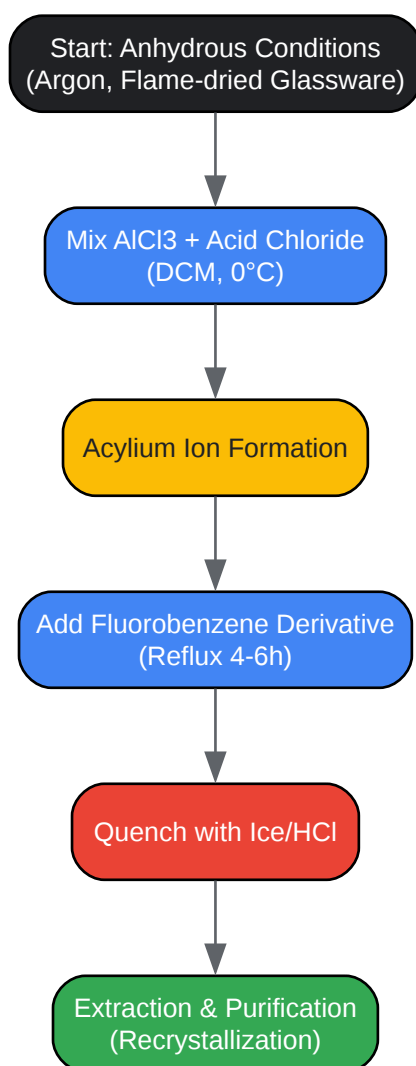
Workflow:

- Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add and anhydrous DCM.
- Addition: Cool to 0°C. Add 3,4,5-trimethoxybenzoyl chloride dropwise. Stir for 15 min to form the acylium ion intermediate.

- Coupling: Add the fluorobenzene derivative dropwise.
- Reaction: Warm to Room Temperature (RT) and reflux for 4–6 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the acid chloride spot.
- Quenching: Pour mixture into ice-cold HCl (1M) to decompose the aluminum complex.
- Extraction: Extract with DCM (3x), wash with brine, dry over
.
- Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

Diagram 2: Synthesis Workflow

Visualizing the Friedel-Crafts acylation pathway.



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Caption: Step-by-step Friedel-Crafts synthesis of fluorinated benzophenones.

Protocol B: Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

- Preparation: Use purified bovine brain tubulin (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP.
- Incubation: Add test compounds (dissolved in DMSO) to tubulin solution (final conc. 10 μ M tubulin). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.

- Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
- Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
 - Validation: Polymerization manifests as an increase in turbidity (OD340). Effective inhibitors will show a flat line (similar to Colchicine).

References

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Sources

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- [3. WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof - Google Patents \[patents.google.com\]](#)
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